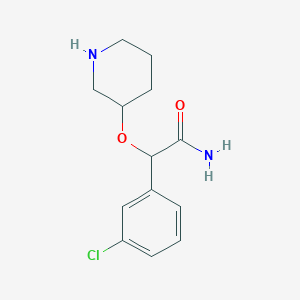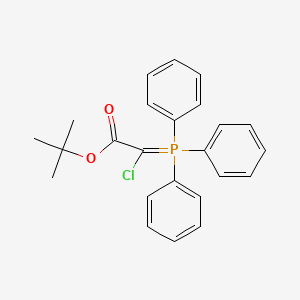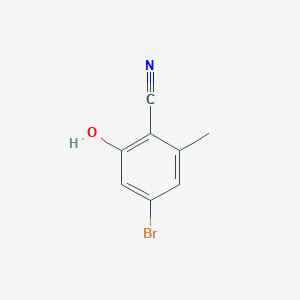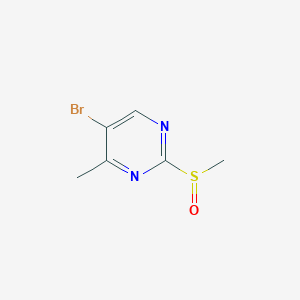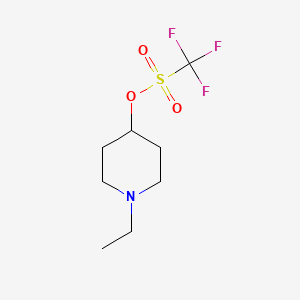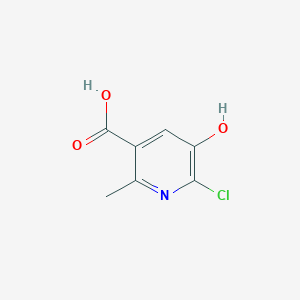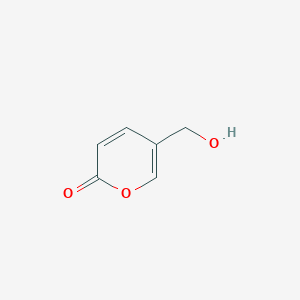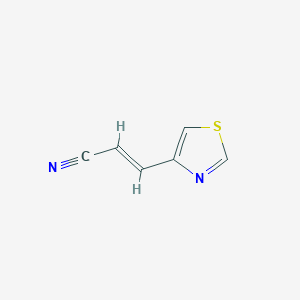
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietane ring, which is a four-membered sulfur-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . The reaction conditions often involve the use of polar solvents and elevated temperatures to facilitate the formation of the thietane ring.
Industrial Production Methods
Industrial production of 2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino group, converting it to different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The thietane ring and amino group can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include sulfur metabolism and amino group modifications.
類似化合物との比較
Similar Compounds
Thietan-3-ylamine: A simpler compound with a thietane ring and an amino group.
2-(Thietan-3-ylamino)ethanol: Similar structure but lacks the propoxy group.
Thietane-3-carboxylic acid: Contains a carboxyl group instead of an amino group.
Uniqueness
2-(3-(Thietan-3-ylamino)propoxy)ethan-1-ol is unique due to the combination of the thietane ring, amino group, and propoxy group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C8H17NO2S |
|---|---|
分子量 |
191.29 g/mol |
IUPAC名 |
2-[3-(thietan-3-ylamino)propoxy]ethanol |
InChI |
InChI=1S/C8H17NO2S/c10-3-5-11-4-1-2-9-8-6-12-7-8/h8-10H,1-7H2 |
InChIキー |
DMFQBIIONVZZIU-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1)NCCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


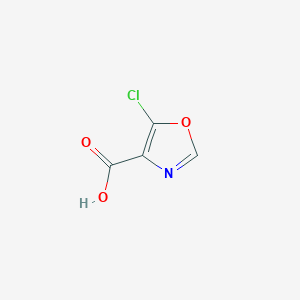
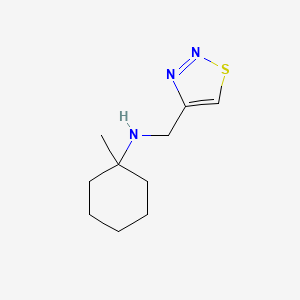
![7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15230722.png)
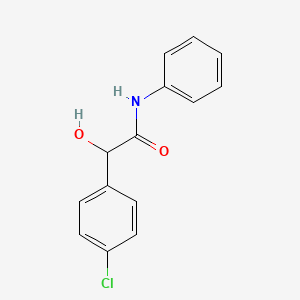
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B15230726.png)
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
